Allylchlorosilane

描述

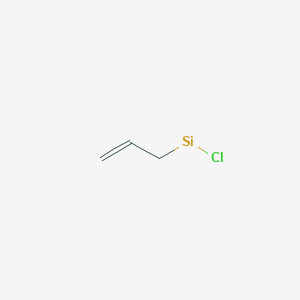

Structure

2D Structure

属性

分子式 |

C3H5ClSi |

|---|---|

分子量 |

104.61 g/mol |

InChI |

InChI=1S/C3H5ClSi/c1-2-3-5-4/h2H,1,3H2 |

InChI 键 |

QFQIZVUKNPVEPQ-UHFFFAOYSA-N |

规范 SMILES |

C=CC[Si]Cl |

同义词 |

allylchlorosilane |

产品来源 |

United States |

Advanced Synthetic Methodologies for Allylchlorosilane and Its Derivatives

Catalytic Approaches to Allylchlorosilane Synthesis

Catalytic strategies for synthesizing this compound and its derivatives primarily involve the addition of a silicon-hydrogen bond (Si-H) across a carbon-carbon multiple bond (hydrosilylation) or the direct silylation of allylic positions. Transition metal catalysts are widely employed in these transformations due to their ability to activate both the Si-H bond and the unsaturated substrate.

Transition Metal-Catalyzed Hydrosilylation of Unsaturated Hydrocarbons

Transition metal-catalyzed hydrosilylation is a fundamental reaction for forming carbon-silicon bonds by adding a hydrosilane across an unsaturated bond, such as alkenes, alkynes, and allenes. libretexts.orgacs.orgresearchgate.netmdpi.com This method is crucial for synthesizing a wide range of organosilicon compounds, including allylsilanes and vinylsilanes. libretexts.orgacs.org The selectivity of the reaction is influenced by factors such as the substrate, the silane (B1218182), the transition metal catalyst, and the ligands used. libretexts.org

Regioselective Hydrosilylation of Allenes

The hydrosilylation of allenes presents a challenge in controlling both regioselectivity and stereoselectivity due to the presence of two contiguous π-systems, which can lead to multiple isomeric products, including allylsilanes and vinylsilanes. acs.orgd-nb.info Regioselective methods have been developed, where the choice of metal catalyst plays a significant role in determining the product outcome. For instance, nickel catalysis with larger N-heterocyclic carbene (NHC) ligands tends to produce alkenylsilanes, while palladium catalysis with smaller NHC ligands favors the formation of allylsilanes. acs.orgnih.gov This complementary reactivity allows for regiocontrolled access to different silylated products from the same allene (B1206475) substrate. acs.orgnih.gov

Research has demonstrated that copper catalysts can also achieve regioselective hydrosilylation of allenes, yielding linear and branched allylsilanes depending on the solvent used. organic-chemistry.org Additionally, copper-catalyzed methods have shown promise in achieving high enantioselectivity in the synthesis of branched allylsilanes with the use of chiral ligands. organic-chemistry.org

Transition metal-free approaches using catalysts like sodium tert-butoxide have also been explored for the regioselective hydrosilylation of allenes, yielding (E)-allylsilane products. rsc.org

Stereoselective Hydrosilylation of Dienes

Hydrosilylation of conjugated dienes can lead to different regio- and stereoisomers, typically resulting in 1,2- or 1,4-addition products. Achieving high stereoselectivity in the hydrosilylation of dienes is an active area of research. For example, iron-catalyzed stereoconvergent 1,4-hydrosilylation of E/Z mixtures of conjugated dienes has been reported, yielding (Z)-allylsilanes with high regioselectivity and exclusive stereoselectivity. researchgate.netnih.gov This stereoconvergence is attributed to the catalyst's ability to force the diene to coordinate in a cis conformation, leading to a specific π-allyl intermediate. researchgate.netnih.gov

Cobalt catalysts generated from bench-stable precursors and phosphine (B1218219) ligands have also been shown to facilitate regioselective and stereoconvergent 1,2-hydrosilylation of conjugated dienes, affording (E)-allylsilanes with high stereoselectivities. rsc.org

While 1,4-hydrosilylation is common for butadiene derivatives, selective 1,2-hydrosilylation has also been achieved, for instance, with a platinum catalyst. researchgate.net

Mechanistic Insights into Catalytic Hydrosilylation

The mechanism of transition metal-catalyzed hydrosilylation is often described by the Chalk-Harrod mechanism or modified versions thereof. libretexts.orgacs.orgacs.org In the Chalk-Harrod mechanism, the catalytic cycle typically involves the oxidative addition of the Si-H bond to the metal center, followed by the coordination and insertion of the alkene into the metal-hydride bond, and finally, reductive elimination to form the C-Si bond. libretexts.org An alternative pathway involves alkene insertion into the metal-silyl bond. libretexts.org

The specific mechanism can be influenced by the metal and the hydrosilane used. For instance, differences in reactivity observed with various pyridyl-substituted dimethylsilanes in rhodium- and platinum-catalyzed hydrosilylation have been attributed to the operation of different mechanisms (Chalk-Harrod and modified Chalk-Harrod). acs.org Theoretical studies also support the existence of different mechanistic pathways depending on the catalyst system. acs.org

Non-metal catalysts, such as Lewis acids like B(C₆F₅)₃, are proposed to activate the Si-H bond differently, often via η¹-coordination, compared to the oxidative insertion mechanism seen with many transition metals. mdpi.com

Palladium-Catalyzed Allylic Silylation Strategies

Palladium catalysis is a powerful method for the direct silylation of allylic positions, providing a route to allylsilanes. Palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors has been developed, proceeding under mild and neutral conditions to yield regio- and stereodefined allylsilanes. organic-chemistry.orgorganic-chemistry.orgacs.org This method is suitable for synthesizing functionalized allylsilanes and can be extended to the synthesis of allylboronates. organic-chemistry.orgacs.org Mechanistic studies suggest a catalytic cycle involving Pd(0) species and potentially hypervalent silylsilicate intermediates. organic-chemistry.orgacs.org

Another palladium-catalyzed strategy involves the silylation of allylic phenyl ethers using organodisilanes in water under micellar catalysis conditions at room temperature, offering a mild and environmentally friendly approach. organic-chemistry.orgnih.gov These reactions have shown excellent regioselectivity, favoring the linear products. nih.gov

Oxidative allylic C-H silylation catalyzed by palladium has also been reported, utilizing hexamethyldisilane (B74624) as the silicon source and requiring the presence of oxidants. diva-portal.org This approach allows for the direct functionalization of allylic C-H bonds, providing linear allylic isomers with excellent regioselectivity. diva-portal.org

Copper-Catalyzed Silylation Reactions

Copper catalysis has gained significant attention for silylation reactions due to the abundance and lower cost of copper compared to precious metals like platinum and palladium. acs.org Copper-catalyzed silylation reactions can utilize various silicon sources, including silylboranes, silylzinc reagents, and disilanes. acs.orgresearchgate.net These methods have been applied to a range of transformations, including additions to alkynes, allenes, and carbonyls, as well as coupling and substitution reactions. acs.orgresearchgate.net

Copper-catalyzed hydrosilylation of allenes can be regioselective, leading to either linear or branched allylsilanes depending on the conditions. organic-chemistry.org Furthermore, copper catalysis has been employed in the stereoselective silylation of alkenes to synthesize vinylsilanes. rsc.org

Copper catalysts have also been investigated for the silylation of terminal alkynes, which can involve C(sp)-H silylation followed by hydrosilylation and hydrogenation sequences. acs.org Copper(I) chloride, in the presence of an amine, has been shown to catalyze the cross-dehydrocoupling of silanes with alkynes. cdnsciencepub.com

Copper-catalyzed silylation reactions often exhibit high levels of diastereoselectivity, regioselectivity, or enantioselectivity, depending on the specific transformation and catalyst system employed. acs.orgresearchgate.net

Data Tables

Research findings often include data on yields, regioselectivity, and stereoselectivity for various catalytic systems and substrates. While interactive tables cannot be generated, representative data can be presented in static tables.

Table 1: Examples of Regioselectivity in Allene Hydrosilylation

| Catalyst System | Allene Substrate | Major Product Regioselectivity (Allylsilane:Alkenylsilane) | Reference |

| Ni/Larger NHC ligand | Terminal Allenes | Favors Alkenylsilane | acs.orgnih.gov |

| Pd/Smaller NHC ligand | Terminal Allenes | Favors Allylsilane | acs.orgnih.gov |

| Copper Catalyst (solvent-dependent) | Simple Allenes | Linear or Branched Allylsilane | organic-chemistry.org |

| NaOtBu | Allenes | (E)-Allylsilane | rsc.org |

Table 2: Examples of Stereoselectivity in Diene Hydrosilylation

| Catalyst System | Diene Substrate | Major Product Stereoselectivity | Regioselectivity | Reference |

| Iron/α-diimine ligand | E/Z Conjugated | (Z)-Allylsilane | High 1,4 | researchgate.netnih.gov |

| Cobalt/Phosphine | E/Z Conjugated | (E)-Allylsilane | High 1,2 | rsc.org |

Note: The data in these tables are illustrative and based on general findings from the cited literature. Specific yields and selectivities can vary significantly depending on the exact substrates, ligands, and reaction conditions.

Nickel-Mediated Approaches to Allylsilane Formation

Nickel catalysis has emerged as a powerful tool for the formation of allylsilanes, offering advantages such as mild reaction conditions and good functional group tolerance. One approach involves asymmetric nickel-catalyzed reductive cross-coupling reactions. This method allows for the preparation of enantioenriched allylic silanes from (chlorobenzyl)silanes, which are bench-stable compounds. nih.govacs.org These reactions typically exhibit good functional group tolerance, providing access to chiral allylic silanes that may be challenging to synthesize by other means. nih.gov

Another nickel-catalyzed method involves the cross-coupling of silicon nucleophiles with allylic alcohols. researchgate.net For instance, NiCl₂(PMe₃)₂ has been shown to catalyze the reaction of allylic alcohols with silylzinc reagents (e.g., PhMe₂SiZnCl, Ph₂MeSiZnCl, and Ph₃SiZnCl), yielding allylsilanes in high yields. researchgate.net This method is applicable to various aryl- and heteroaryl-substituted allylic alcohols, exhibiting high regioselectivity and E/Z-selectivity, particularly with 1- or 3-aryl-substituted substrates. researchgate.net Mechanistic studies suggest the formation of an allyloxyboronate intermediate, which is activated for oxidative addition of the C(allyl)-O bond. researchgate.net

Nickel catalysis can also be employed in the hydrosilylation of allenes to produce allylsilanes with controlled regio- and stereoselectivity. rsc.org Subtle modifications in ligand structure have been found to significantly impact selectivity in Ni(II)-catalyzed hydrosilylation of 1,1-disubstituted allenes, yielding 2,3-hydrosilylated linear allylsilanes. rsc.org For example, using phenyl dibenzophosphole as a ligand favors the formation of (Z)-allylsilanes, while tricyclohexylphosphine (B42057) promotes the production of (E)-allylsilanes. rsc.org

Non-Catalytic and Conventional Synthetic Routes

Beyond catalytic methods, several conventional and non-catalytic routes have been established for the synthesis of this compound and related compounds.

Direct Synthesis from Allyl Halides and Silicon Contact Masses

The Direct Process is a significant industrial method for producing organosilanes, including allyltrichlorosilane (B85684). This method involves the reaction of allyl chloride with a heated silicon contact mass, typically a mixture of silicon powder and a copper catalyst. Allyltrichlorosilane was originally prepared by this method, reacting allyl chloride with a copper-silicon alloy. wikipedia.org

Synthesis via Organometallic Reagents (e.g., Grignard Reagents)

The synthesis of allylsilanes can also be achieved through the reaction of allyl metal compounds, such as allyl Grignard reagents or allyllithium, with chlorosilane compounds. googleapis.com This method is particularly suitable for small-scale production and the synthesis of allylsilanes bearing hydrocarbon groups other than allyl groups. googleapis.com Allylmagnesium chloride is a commonly used Grignard reagent for introducing the allyl group. wikipedia.orgnih.govguidechem.comfishersci.no It is typically synthesized by reacting magnesium with allyl chloride or allyl bromide in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgguidechem.com The subsequent reaction of the allyl Grignard reagent with a chlorosilane, such as trimethylchlorosilane, yields the corresponding allylsilane, like allyltrimethylsilane (B147118). google.com

However, this method has limitations, including the potential for Wurtz-type allyl group dimerization, which can lead to the formation of hexadienes as by-products, resulting in lower yields of the allyl metal reagents. googleapis.com Additionally, the use of highly flammable organometallic reagents and solvents, along with the exothermic nature of the reaction with chlorosilanes, presents industrial handling challenges. googleapis.com

Dehydrochlorination Pathways

Dehydrochlorination reactions offer another route to synthesize allylic silanes, particularly allyltrichlorosilane and substituted vinyltrichlorosilanes. This method typically involves the removal of hydrogen chloride from chloropropyltrichlorosilanes. For example, allyltrichlorosilane and β-methylvinyltrichlorosilane can be prepared by the dehydrochlorination of α-, β-, and γ-chloropropyltrichlorosilanes, often catalyzed by aluminum chloride. lookchem.com

Studies on the dehydrochlorination of different chloropropyltrichlorosilane isomers have shown variations in the product ratios. lookchem.com For instance, the dehydrochlorination of γ-chloropropyltrichlorosilane yields a mixture of β-methylvinyltrichlorosilane and allyltrichlorosilane, with the former often predominating. lookchem.com This is attributed to the rearrangement of a carbonium ion intermediate to a more stable β-carbonium ion. lookchem.com A competing side reaction in these dehydrochlorination processes is the cleavage of the carbon-silicon bond. lookchem.com

Stereocontrolled and Regioselective Synthesis of Substituted Allylchlorosilanes

Achieving stereocontrol and regioselectivity is paramount in the synthesis of substituted allylchlorosilanes and their derivatives, as the stereochemistry and position of substituents significantly influence their reactivity and application in subsequent transformations, such as the Hosomi-Sakurai reaction. nih.govacs.orgscielo.org.mxnih.gov

Nickel-catalyzed reductive cross-coupling reactions have been developed to prepare enantioenriched allylic silanes with good functional group tolerance and the ability to set vicinal stereogenic centers with excellent transfer of chirality through stereospecific transformations like intramolecular Hosomi-Sakurai reactions. nih.govacs.org

Copper-mediated substitution reactions of allylic carbamates with organometallic reagents, including Grignard reagents, have proven effective for the stereoselective synthesis of both (Z)- and (E)-allylic silanes. acs.org The stereochemical outcome can be controlled by the geometry of the starting allylic carbamate; reaction of alkylmagnesium reagents with (E)-allylic carbamates yields (Z)-allylic silanes, while reaction with (Z)-allylic carbamates affords (E)-allylic silanes. acs.org This method can also be applied to the synthesis of chiral, nonracemic allylic silanes with high enantioselectivity. acs.org

In the context of allylation reactions, the stereoselectivity can be influenced by the nature of the allylmetal reagent and the aldehyde substrate. scielo.org.mx For example, the reaction of substituted allylmetal reagents with aldehydes can result in mixtures of diastereomeric homoallylic alcohols. scielo.org.mx The selectivities observed often depend on the steric bulk of substituents on both the aldehyde and the ligands attached to the allylmetal. scielo.org.mx

Dehydrochlorination reactions of substituted chloropropyltrichlorosilanes can also lead to mixtures of regioisomers, as seen in the formation of both allyltrichlorosilane and β-methylvinyltrichlorosilane from chloropropyltrichlorosilanes. lookchem.com The ratio of these products is influenced by the reaction conditions and the specific isomer of the starting material. lookchem.com

Lewis acid catalysis plays a role in controlling stereochemistry in reactions involving allylsilanes. For instance, Lewis acid-catalyzed intramolecular reactions of oxocarbenium ions with propargylsilanes have been explored. researchgate.net In allylation reactions of carbonyl compounds and imines with allylsilanes, the stereochemical outcome (syn or anti selectivity) can be influenced by factors such as chelation control and the E/Z geometry of the allylsilane or imine. researchgate.netacs.orgdiva-portal.org

Mechanistic and Stereochemical Aspects of Allylchlorosilane Reactivity

Electrophilic Activation and Allylation Reactions

Allylsilanes, including allylchlorosilane, are considered weakly nucleophilic. Their reactivity in allylation reactions is significantly enhanced through the activation of the carbon electrophile, typically by a Lewis acid catalyst nih.govfrontiersin.org. This activation is crucial for promoting the nucleophilic attack of the allylsilane.

The Hosomi-Sakurai Reaction with Allylchlorosilanes

Lewis Acid Catalysis and Activation Modes

While the primary mode of activation involves the electrophile, activation of the allylsilane by fluoride (B91410) has also been reported, although this can sometimes lead to a loss of regioselectivity researchgate.net. Halophilic activation, involving the interaction of a Lewis acid with the chlorine atoms of this compound, could potentially influence the reactivity and selectivity, although the provided sources primarily detail the activation of the electrophilic partner.

Control of Diastereoselectivity and Enantioselectivity

Achieving high diastereoselectivity and enantioselectivity in the Hosomi-Sakurai reaction utilizing allylchlorosilanes or related allylsilanes has been an area of research nih.govacs.org. The use of chiral Lewis acids or chiral auxiliaries on the allylsilane can induce asymmetry diva-portal.orgacs.org. For example, studies have investigated the use of enantiopure allylsilanes with chiral auxiliaries, observing moderate asymmetric induction acs.org. The choice of Lewis acid can also impact enantioselectivity; BF₃ has been found to exhibit higher enantioselectivity compared to SnCl₄ or TiCl₄ in certain cases acs.org.

The stereochemical outcome can be complex, and in some reactions with chiral allylsilanes, a mixture of diastereomers and enantiomers can be generated nih.gov. However, specific catalytic systems and careful optimization of conditions can lead to high levels of diastereo- and enantioselectivity, sometimes yielding predominantly only two out of several possible isomers nih.gov.

Reaction Scope with Diverse Electrophiles

Aldehydes and Ketones: Allylsilanes react with aldehydes and ketones to form homoallylic alcohols nih.govnrochemistry.comnumberanalytics.comyoutube.comnumberanalytics.com. α,β-unsaturated aldehydes typically react at the carbonyl group, while α,β-unsaturated ketones may undergo conjugate addition nrochemistry.comyoutube.com. The reaction is a widely used method for extending the carbon chain and creating new stereocenters nih.gov.

Imines: The aza-Hosomi-Sakurai (aHS) reaction is a variation that allows the synthesis of homoallylamines from the reaction of an allylsilane with an imine (or related nitrogen electrophiles like aldimines, keto-imines, iminium ions) in the presence of a Lewis acid catalyst nih.govfrontiersin.orgacs.org.

The versatility of the Hosomi-Sakurai reaction has been enhanced through modifications allowing its application to other electrophiles such as acetals, acid chlorides, epoxides, ketals, and oxocarbenium ions nih.gov.

Unprecedented Photo-initiated Chain Mechanisms

While the classical Hosomi-Sakurai reaction proceeds through a Lewis acid-catalyzed mechanism involving electrophile activation, recent research has explored alternative activation modes. Detailed mechanistic studies and DFT calculations have hinted towards unprecedented photo-initiated chain mechanisms being operative in some allylation reactions using allylsilanes researchgate.netresearchgate.netacs.org. This suggests that under specific photocatalytic conditions, the reaction pathway can deviate from the traditional Lewis acid-catalyzed process, potentially offering complementary chemo- and diastereoselectivity researchgate.net.

Lewis Acid-Catalyzed Prins Cyclizations

Allylchlorosilanes can also be involved in Lewis acid-catalyzed Prins cyclization reactions. The Prins reaction generally involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound, followed by cyclization and capture by a nucleophile or elimination mdpi.comwikipedia.org. In the context of silanes, a silyl-Prins cyclization involves a silyl-alkenol reacting with an aldehyde in the presence of an acid catalyst to form an oxocarbenium ion, which then undergoes cyclization acs.org.

Lewis acid-catalyzed one-pot crossed Prins cyclizations using this compound as an allylating agent have been developed researchgate.net. This methodology can lead to the formation of substituted tetrahydropyrans with high yield and stereoselectivity researchgate.net. The mechanism typically involves the formation of an oxocarbenium ion intermediate, followed by intramolecular cyclization mdpi.comacs.org. The nature of the Lewis acid can influence the reaction pathway and stereochemical outcome acs.org. For example, a change in catalyst from TMSOTf to BiCl₃ has been shown to modify the reaction pathway in silyl-Prins cyclizations acs.org.

Data related to specific yields and stereoselectivities in Prins cyclizations involving this compound or related allylsilanes highlight the influence of substrates and reaction conditions uva.es. For instance, the stereocontrol can be affected by the presence and position of substituents on the allylsilyl alcohol uva.es.

Friedel-Crafts Alkylation Reactions Catalyzed by Lewis Acids

Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction where an alkyl group replaces a hydrogen atom on an aromatic ring. byjus.commt.commasterorganicchemistry.com Lewis acids, such as AlCl₃ or FeCl₃, are commonly used to catalyze these reactions by facilitating the formation of an electrophilic carbocation from an alkyl halide. byjus.commt.commasterorganicchemistry.com While the direct Friedel-Crafts alkylation with this compound as the alkylating agent is not explicitly detailed in the search results, allylsilanes, in general, are known to react with electrophiles. In the presence of a Lewis acid, the silicon-allyl bond in allylsilanes can be activated, leading to the formation of a carbocationic species or a polarized intermediate that can attack an aromatic ring. Lewis acid catalysis often involves the Lewis acid coordinating to a lone pair of electrons on a heteroatom, such as chlorine in this compound, which increases the electrophilicity of the silicon center or facilitates the cleavage of the Si-C bond to generate a carbocation or a carbocation-like species. masterorganicchemistry.comwikipedia.org The resulting electrophile can then undergo electrophilic aromatic substitution with an activated aromatic ring. The mechanism typically involves the Lewis acid reacting with the alkyl halide (or in this case, potentially the allylsilane) to form an electrophilic species, which then attacks the aromatic ring, followed by deprotonation to restore aromaticity. byjus.commt.com Carbocation rearrangements are a known complication in Friedel-Crafts alkylation reactions involving simple alkyl halides, but the presence of the silicon group in allylsilanes can influence the stability and rearrangement pathways of the generated carbocations due to the β-silicon effect. masterorganicchemistry.com

Radical and Photoredox Chemistry of Allylchlorosilanes

This compound can participate in reactions involving radical intermediates. The thermal decomposition of allyltrichlorosilane (B85684) at high temperatures (up to 1340 K) has been shown to primarily involve the homolysis of the Si-C bond, generating SiCl₃ and allyl radicals. digitellinc.compsu.eduresearchgate.net This indicates the potential for generating allyl radicals from this compound under appropriate conditions.

Visible-Light Photoredox Catalysis and Reaction Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. researchgate.netnih.govu-tokyo.ac.jp Allylsilanes have been utilized in photoredox-catalyzed transformations. researchgate.net These reactions often involve the interaction of an excited-state photocatalyst with a substrate to generate radical intermediates through single-electron transfer (SET) or hydrogen atom transfer (HAT) processes. nih.govmdpi.com In the context of allylsilanes, photoredox catalysis can be employed to generate allylic radicals or silyl (B83357) radicals. For instance, silyl radicals can be generated through photoredox-induced Si-C bond homolysis of silylated compounds. researchgate.net The generated radicals can then participate in various reactions, such as additions to alkenes or reactions with electrophiles. researchgate.netmdpi.com The mechanism often involves a photocatalytic cycle where the catalyst absorbs light, reaches an excited state, and then undergoes a redox reaction with a substrate to produce reactive intermediates, including radicals. nih.govu-tokyo.ac.jp These radical intermediates then undergo further transformations, and the catalyst is regenerated to continue the cycle. nih.gov

Enantioselective C(sp3)–H Functionalization Involving Radical Intermediates

Enantioselective functionalization of C(sp3)–H bonds via radical pathways is an active area of research. nih.gov While specific examples involving this compound were not found, allylsilanes have been implicated in enantioselective transformations involving radical intermediates. Strategies for achieving enantioselectivity in radical reactions often involve the use of chiral catalysts or chiral environments that influence the approach of the radical to a prochiral center or the fate of a chiral radical intermediate. nih.govnih.gov Radical intermediates can be generated through various methods, including HAT or SET processes catalyzed by transition metals or organic photocatalysts. nih.govnih.gov The resulting alkyl radicals can then be functionalized through reactions such as additions to double bonds or coupling with other radical species. nih.gov The stereochemical outcome is determined during the radical formation or the subsequent functionalization step, often guided by interactions with a chiral catalyst or ligand. nih.govnih.gov

Polymerization Mechanisms and Silicon-Containing Macromolecules

Allylsilanes, including structural motifs similar to this compound, can be involved in various polymerization processes, leading to the formation of silicon-containing polymers.

Carbocationic Polymerization with Allylsilanes as Chain-Transfer Agents

Carbocationic polymerization is a type of chain-growth polymerization initiated by a cationic species. wikipedia.orglibretexts.org Monomers with electron-donating substituents are amenable to this type of polymerization. wikipedia.org Chain transfer is a common process in cationic polymerization that limits chain growth and can occur through various mechanisms, including hydride transfer. wikipedia.orglibretexts.org Allylsilanes can act as chain-transfer agents in carbocationic polymerization. This involves the transfer of a cationic center from the growing polymer chain to the allylsilane monomer or a pendant allylsilane group within the polymer. The β-silicon effect can play a role in stabilizing the resulting carbocationic intermediate on the allylsilane, facilitating the chain transfer process. mcmaster.ca This transfer terminates the growing polymer chain and can initiate a new chain or lead to the incorporation of the allylsilane moiety into the polymer structure, potentially at the chain end.

Radical Polymerization and Ring-Opening Polymerization Pathways

Allylsilanes can participate in radical polymerization. Free radical polymerization proceeds through initiation, propagation, chain transfer, and termination steps involving radical intermediates. fujifilm.com Allyl monomers, in general, can undergo radical polymerization, although their reactivity can be influenced by the substituents present. nih.gov

Ring-opening polymerization (ROP) is a type of chain-growth polymerization where cyclic monomers are opened to form polymer chains. acs.orgwikipedia.org This process can be initiated by radical, anionic, or cationic species. wikipedia.org Vinylcyclopropanes bearing allylsilane structures have been shown to undergo radical ring-opening polymerization, providing a method to introduce allylsilane moieties into the polymer backbone. acs.orgacs.org The mechanism involves the radical-induced ring opening of the cyclic monomer, followed by propagation steps that incorporate the opened monomer units into the growing polymer chain. acs.orgacs.org This approach allows for the synthesis of polymers with reactive allylsilane functionalities within the polymer chain, which can then be further modified. acs.orgacs.org

Data regarding specific polymerization parameters or detailed kinetics for this compound were not extensively found in the provided search results. However, the general principles of how allylsilanes behave in these polymerization types are relevant to understanding the potential behavior of this compound.

Olefin Homopolymerization and Copolymerization Dynamics

While this compound itself is not a typical monomer for the homopolymerization of simple olefins like ethylene (B1197577) or propylene, its derivatives, specifically allylsilanes, are explored as comonomers in olefin copolymerization to introduce silicon-containing functionalities into polymer chains. The copolymerization of ethylene with allyltrialkylsilanes, such as allyltrimethylsilane (B147118) (ATMS), has been investigated using various catalyst systems, including metallocene and half-titanocene catalysts. These studies indicate that allylsilanes can be successfully incorporated into polyethylene (B3416737) chains. The presence of the silicon atom in the comonomer can influence the polymerization process, potentially acting as a chain transfer agent and affecting the molecular weight of the resulting copolymer.

The level of incorporation of alkenylsilanes in ethylene copolymerization is dependent on factors such as the structure of the alkenylsilane and the specific catalyst employed. For example, studies with certain half-titanocene catalysts showed varying incorporation efficiencies based on the length of the alkenyl chain. Higher concentrations of the allylsilane comonomer and lower ethylene pressures have been shown to increase the ATMS content in the resulting copolymer, while also impacting catalytic activity. The copolymerization of alpha-olefins with polar monomers, including silyl-functionalized ones, presents challenges for traditional coordination polymerization catalysts due to potential deactivation by polar groups. Despite these challenges, advancements in catalyst design are enabling the synthesis of functionalized polyolefins through direct copolymerization.

Formation of Silicon-Containing Polyolefins and Poly(hydrogen silane)

Silicon-containing polyolefins can be synthesized through direct copolymerization of olefins with silane-functionalized monomers or via post-polymerization modification reactions. Direct copolymerization, as discussed, allows for the incorporation of silyl groups into the polymer backbone during the polymerization process. For instance, copolymerization of ethylene with allyltrialkylsilanes yields polyolefins with pendant silyl functionalities.

Alternatively, silicon functionalities can be introduced after the polyolefin chain has been formed. This can involve reactions such as the hydrosilylation of polyolefins containing carbon-carbon double bonds or the chemical modification of existing pendant groups on the polymer. Research has demonstrated the post-treatment of polyolefins containing pendant phenylsilane (B129415) groups to convert them into various silane (B1218182) functionalities, including chloro- and alkoxysilanes.

Poly(hydrogen silane), with the general formula (SiHn)x, represents a class of polymers composed solely of silicon and hydrogen atoms. These materials are distinct from silicon-containing polyolefins, which have a carbon backbone with silicon incorporated as part of side chains or within the main chain structure alongside carbon. Poly(hydrogen silanes) are generally less thermally stable than polyolefins and can be synthesized through methods such as the decomposition of higher silanes or the hydrolysis of metal silicides. This compound is not a direct precursor for the formation of poly(hydrogen silane).

Cross-Coupling and Other Functionalization Reactions

Allylchlorosilanes and related organosilanes are valuable reagents in a variety of functionalization reactions, particularly those involving the creation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama Coupling)

Palladium-catalyzed cross-coupling reactions are prominent methods for constructing carbon-carbon bonds. The Hiyama coupling reaction, which utilizes organosilanes as coupling partners with organic halides or pseudohalides, is a significant application of organosilicon chemistry. Allylsilanes, including this compound derivatives, can participate in Hiyama coupling. These reactions often require activation of the silane, typically by fluoride ions or a base, to facilitate transmetalation to the palladium catalyst.

The mechanism of the Hiyama coupling involves oxidative addition of the organic halide to Pd(0), followed by transmetalation from the activated organosilane to Pd(II), and subsequent reductive elimination to form the coupled product. For enantioenriched allylsilanes, palladium-catalyzed cross-coupling can proceed with control over the stereochemistry, often through a γ-selective SE' mechanism. The stereochemical outcome can be influenced by the reaction conditions, including the choice of fluoride activator and solvent polarity. Variants of the Hiyama coupling, such as the Hiyama-Denmark coupling, have been developed that utilize silanols, which can be generated from silanes, as coupling partners, sometimes without the need for external fluoride activation.

Silylating Agent Applications for O-nucleophiles

Chlorosilanes, including this compound, are widely used as silylating agents for the protection and derivatization of functional groups containing oxygen nucleophiles, such as alcohols and phenols. Silylation involves replacing a labile hydrogen atom with a silyl group, which can alter the physical properties of the molecule, including polarity, volatility, and thermal stability. This modification is particularly useful for analytical purposes, such as in gas chromatography. The reaction typically proceeds via nucleophilic attack of the oxygen atom on the silicon center of the chlorosilane, with the displacement of a chloride ion. While trimethylchlorosilane is a common silylating agent, this compound can also be employed, introducing an allyl group along with the silyl moiety. Allyltrimethylsilane has also been shown to act as a silylated nucleophile in direct allylic substitution reactions with allylic alcohols.

Electrophilic Fluorination and Stereoselective Fluorodesilylation

Allylsilanes are reactive substrates for electrophilic fluorination, a process that often results in the formation of allylic fluorides with a transposition of the double bond. Electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used for this transformation. The silicon group in allylsilanes plays a directing role, influencing the regioselectivity of the reaction.

Electrophilic fluorodesilylation is a specific type of electrophilic substitution where a silyl group is replaced by fluorine. For allylsilanes, this reaction can be performed with high stereoselectivity. The mechanism often involves an SE2'-type addition of the electrophile to the double bond, followed by the elimination of the silyl group. Studies have demonstrated that the stereochemical information from a silylated stereocenter in the starting allylsilane can be efficiently transferred to the newly formed fluorine-bearing stereocenter. This methodology has been applied to the synthesis of complex fluorinated molecules, including those with multiple stereocenters.

Reactions with N,N-Dichloroarenesulfonamides

Allylsilanes have been reported to react with N,N-dichloroarenesulfonamides, leading to various transformations. Research has explored the reactions of specific allylsilane derivatives, such as dimethyl(chloromethyl)allylsilane and diallylsilanes, with N,N-dichloroarenesulfonamides. These reactions can exhibit unusual reactivity pathways depending on the structure of the allylsilane and the reaction conditions, providing routes to functionalized organosilicon compounds with potential for further synthetic manipulations.

Advanced Applications of Allylchlorosilane in Complex Chemical Synthesis

Versatile Building Blocks for Organic Synthesis

Allylchlorosilane and its derivatives serve as valuable reagents in organic synthesis, particularly in the formation of carbon-carbon bonds and the construction of complex molecular architectures.

Strategic Utility in Carbon-Carbon Bond Construction

The ability of allylsilanes, including those derived from this compound, to participate in carbon-carbon bond-forming reactions is a cornerstone of their synthetic utility. The Hosomi-Sakurai allylation reaction, for instance, involves the Lewis acid-catalyzed addition of allylsilanes to carbonyl compounds, resulting in the formation of homoallylic alcohols. frontiersin.org This reaction is characterized by high functional group compatibility and can be controlled for stereoselectivity based on substituents and reaction conditions. frontiersin.org

Another approach involves the "halophilic activation" of chlorosilanes, such as allyldimethylchlorosilane, catalyzed by transition metals like platinum dichloride (PtCl2) or silver triflate (AgOTf). organic-chemistry.org This method enhances the electrophilicity of the chlorosilane, promoting its addition to aldehydes with high selectivity and good to excellent diastereoselectivity. organic-chemistry.org The stereochemical outcome in such reactions can be influenced by the geometry of the starting allylsilane, translating the (E/Z) configuration into the relative stereochemistry of the homoallylic alcohol product. organic-chemistry.org

Oxidative carbon-carbon bond formation can also be achieved using allyldimethylsilyl enol ethers, derived from ketones and allyldimethylchlorosilane. nih.gov Treatment with an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) can induce intramolecular allyl-group transfer, leading to the formation of cyclic products. nih.gov This method has been demonstrated for aryl ketones, enones, and saturated systems, offering an alternative for carbon-carbon bond formation when other methods are not suitable. nih.gov

Asymmetric Synthesis of Chiral Homoallylic Alcohols and Amines

The asymmetric synthesis of chiral homoallylic alcohols and amines is a significant area where this compound derivatives play a crucial role. Chiral homoallylic alcohols are important motifs in many biologically active compounds. cpu.edu.cn Asymmetric allylation of aldehydes with allyltrichlorosilane (B85684) can be promoted by chiral Lewis base catalysts, such as chiral bipyridine-N,N'-dioxides or chiral sulfoxides, to yield enantiomerically enriched homoallylic alcohols. lboro.ac.ukscispace.comresearchgate.net One-pot methods have been developed where allyltrichlorosilanes are generated in situ from allyl halides and trichlorosilane, followed by catalytic asymmetric allylation of aldehydes. scispace.comresearchgate.net

Similarly, allyltrichlorosilanes have been employed in the stereoselective synthesis of homoallylic amines through reactions with imine derivatives, such as benzoylhydrazones. nih.govacs.org These reactions can proceed under mild, neutral conditions and exhibit high stereoselectivity, providing access to valuable homoallylic amine structures. nih.govacs.org The stereochemical outcome is often rationalized by a cyclic chairlike transition state. nih.gov

Intramolecular Allylation for Ring System Formation

Intramolecular allylation reactions utilizing tethered allylsilanes, which can be prepared from this compound derivatives, provide an effective strategy for the construction of cyclic systems. This approach is particularly useful for forming five-, six-, and seven-membered rings, including carbocycles and heterocycles. nih.govresearchgate.net The intramolecular cyclization can be initiated by Lewis acids or through oxidative methods. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net For example, intramolecular oxidative cyclization of allylsilane-tethered aldehydes via organo-SOMO catalysis has been shown to stereoselectively generate cyclic systems with high enantiocontrol. nih.govresearchgate.net The silylcuprate strategy also allows for the synthesis of functionalized allylsilanes that undergo stereocontrolled silicon-assisted intramolecular cyclizations to form various ring sizes. beilstein-journals.orgresearchgate.net

Key Intermediates in Natural Product Total Synthesis

Allylsilanes, often prepared from this compound, serve as key intermediates in the total synthesis of complex natural products. Their ability to participate in selective carbon-carbon bond formation and cyclization reactions makes them valuable tools in constructing the intricate architectures of these molecules. For instance, allylsilanes have been utilized in cascade cyclization sequences to build polycyclic frameworks found in natural products. rsc.org The Hosomi-Sakurai allylation reaction, a prominent application of allylsilanes, has been widely applied in the total synthesis of biologically active natural products. frontiersin.org Specific examples include the use of chiral bisphosphoramide-catalyzed allylation with allyltrichlorosilane in the synthesis of papulacandin D. acs.org Allylsilanes have also been employed in strategies involving ring-closing metathesis followed by electrophilic desilylation for the synthesis of cyclic terpenes. nih.gov

Precursors for Advanced Materials and Polymeric Architectures

This compound is also a significant precursor in the synthesis of advanced materials, particularly functional organosilicon polymers and copolymers.

Synthesis of Functional Organosilicon Polymers and Copolymers

The presence of both a reactive silyl (B83357) group and a polymerizable allyl group makes this compound and its derivatives suitable monomers for the creation of diverse silicon-containing polymers. These polymers can exhibit tailored properties for various applications. Organosilicon polymers and copolymers can be synthesized through various polymerization techniques, including anionic coordination, radical, and ionic polymerization of alkenylsilanes like allyltrichlorosilane or its derivatives. google.comresearchgate.netresearchgate.net Copolymerization of ethylene (B1197577) with allyltrialkylsilanes using specific catalysts, such as nonbridged half-titanocenes, allows for the incorporation of silyl groups into polyolefin chains, leading to functionalized polyolefins with improved properties like thermal stability, hydrophobicity, and permeability. researchgate.net Chemical vapor deposition (CVD) techniques also enable the creation of organosilicon copolymers, including fluorocarbon-organosilicon copolymers, which are challenging to synthesize by traditional bulk or solution methods. google.com These materials find applications in coatings with desirable properties such as hydrophobicity and biopassivation. google.com

Computational and Theoretical Investigations of Allylchlorosilane

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations provide a detailed understanding of the intrinsic properties of allylchlorosilane at the atomic and electronic levels.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio methods, which are based on first principles without empirical parameters, and Density Functional Theory (DFT), which relates the electronic energy to the electron density, are fundamental tools in the computational study of molecular structure and electronic properties. austinpublishinggroup.comaps.orgrwth-aachen.defrontiersin.org DFT calculations, often combined with specific basis sets, are used to optimize molecular geometries and calculate electronic properties such as the distribution of electron density and molecular orbitals (e.g., HOMO and LUMO). austinpublishinggroup.comnih.gov While ab initio methods like Coupled Cluster (CCSD(T)) can offer high accuracy, their computational cost often limits their application to smaller systems or as corrections to DFT results for larger systems. hu-berlin.de DFT methods, particularly those with appropriate functionals and basis sets, can provide a balance between accuracy and computational efficiency for studying molecular structures and electronic behavior. austinpublishinggroup.comnih.govnsf.gov

Conformational Analysis and Torsional Potential Functions

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and their relative energies. libretexts.orgmaricopa.edu Torsional potential functions describe the energy change as a function of the dihedral angle of rotation around a specific bond. globalauthorid.com Computational methods, including ab initio and molecular mechanics techniques, have been used to examine the rotational potential function and structures of allylsilane and related compounds. lsu.edu These studies can identify energy minima corresponding to stable conformers and energy maxima corresponding to transition states for interconversion between conformers, providing insights into the molecule's flexibility and preferred shapes. libretexts.orgmaricopa.edu For instance, studies on allylsilane have indicated that the minimal energy conformer occurs at a specific torsion angle, potentially influenced by factors like hyperconjugation. lsu.edu

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful approach for investigating the step-by-step processes of chemical reactions involving this compound, providing insights into reaction pathways and the nature of transition states. nih.govsavemyexams.com

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is crucial for understanding reaction mechanisms. A transition state is a high-energy, transient molecular arrangement that exists at the peak of the energy barrier between reactants and products. savemyexams.comgithub.iosolubilityofthings.com Computational methods are used to locate and characterize these transition states on the potential energy surface. nih.govsavemyexams.comgithub.io Identifying transition states allows for mapping the reaction pathway, which is the minimum energy path connecting reactants to products via the transition state. nih.govsavemyexams.comgithub.iosolubilityofthings.com For reactions involving allylsilanes, computational studies have explored various mechanisms, including those involving cyclic transition states. acs.orgfrontiersin.org Analysis of transition states provides information about bond breaking and formation processes and the energy barrier that must be overcome for the reaction to occur. savemyexams.comgithub.iosolubilityofthings.com

Stereochemical Prediction and Rationalization

Theoretical Determination of Thermodynamic and Kinetic Parameters

Computational methods allow for the theoretical calculation of thermodynamic and kinetic parameters that govern the feasibility and rate of reactions involving this compound.

Thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, provide information about the energy changes and spontaneity of a reaction. Kinetic parameters, such as activation energy and pre-exponential factors, relate to the reaction rate. nsf.govresearchgate.netkoreascience.kr

Using computational chemistry, the energies of reactants, products, and transition states can be calculated, allowing for the determination of reaction enthalpies (difference in energy between products and reactants) and activation energies (difference in energy between the transition state and reactants). nsf.govsavemyexams.comsolubilityofthings.com Transition State Theory (TST) is a framework that utilizes the properties of the transition state to calculate reaction rate constants. nsf.govsolubilityofthings.comkoreascience.kr By combining calculated energies and vibrational frequencies of stationary points (reactants, products, and transition states), theoretical values for kinetic and thermodynamic parameters can be obtained. nsf.govkoreascience.kr These theoretical values can be compared with experimental data to validate computational models and gain deeper insights into the factors influencing reaction energetics and rates. nsf.gov

Data-Driven Many-Body Potential Energy Functions for Molecular Systems

Computational studies play a crucial role in understanding the behavior and properties of molecular systems. A fundamental aspect of these investigations is the accurate representation of the potential energy surface (PES), which describes the energy of a system as a function of the positions of its atoms. fishersci.seuni.luwikipedia.orgscience-softcon.de The quality of the PES directly impacts the accuracy and predictive power of molecular simulations, such as molecular dynamics and Monte Carlo simulations. researchgate.net

Traditional empirical force fields have been widely used to represent PES, but they often rely on simplified functional forms and extensive parameterization. More recently, data-driven approaches have emerged, leveraging high-level electronic structure calculations and machine learning techniques to develop highly accurate many-body potential energy functions (PEFs). researchgate.net

One such framework is the many-body energy (MB-nrg) method, which expresses the total energy of a system as a sum of individual many-body energy contributions from incrementally larger subsystems. This approach exploits the "nearsightedness of electronic matter" by defining monomers as natural building blocks based on their chemical identity. The low-order n-body energies (typically n=1-4) are represented using permutationally invariant polynomials derived from electronic structure data, while higher-order terms are captured by a classical many-body polarization term.

Software infrastructure like MB-Fit has been developed to automate the creation of these data-driven MB-nrg PEFs for generic covalently bonded molecules. This framework provides tools for generating training and test sets, performing quantum mechanical calculations, and optimizing the parameters of the PEFs. The resulting PEFs can then be used in molecular dynamics simulations through interfaces with software like MBX. researchgate.net

Advanced Analytical Methodologies in Allylchlorosilane Research

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods provide invaluable information about the molecular structure, bonding, and functional groups present in allylchlorosilane compounds, as well as intermediates and products in reactions involving them.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Stereoisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the research of allylchlorosilanes, offering detailed information about the local chemical environment of atomic nuclei, particularly ¹H, ¹³C, and ²⁹Si d-nb.infoacs.orguta.eduresearchgate.netgoogle.com. This technique is widely used for the structural characterization of synthesized products and intermediates d-nb.infoacs.orguta.eduresearchgate.net.

Advanced NMR techniques are particularly powerful for distinguishing between different isomers and stereoisomers of this compound derivatives libretexts.orgresearchgate.netmagritek.comwikipedia.org. Differences in the spatial arrangement of atoms in isomers lead to variations in their electronic environments, which are reflected in distinct chemical shifts and coupling patterns in the NMR spectra libretexts.orgresearchgate.netmagritek.com. For instance, the syn:anti ratio of homoallyl alcohols resulting from the reaction of substituted allylchlorosilanes with aldehydes can be determined, indicating the nature of the transition state researchgate.net. In chiral systems, NMR can differentiate diastereomers, which have different chemical shifts researchgate.netmagritek.com. While enantiomers are indistinguishable by standard NMR in achiral solvents, their differentiation and the quantification of optical purity can be achieved through the use of chiral derivatizing agents or chiral solvating agents, which create diastereomeric complexes with distinct NMR signals researchgate.netwikipedia.org. Analysis of coupling constants, particularly in unsaturated systems, can also provide information about stereochemistry, such as distinguishing between cis and trans isomers magritek.com. Real-time NMR experiments can be employed to monitor non-equilibrium processes, such as reaction kinetics, by quantifying the change in species concentration over time based on signal intensity nih.gov.

Research findings demonstrate the utility of NMR in specific reactions involving allylchlorosilanes. For example, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy were used to study the ligand exchange reaction between a chiral allylsilane and SnCl₄, allowing for the identification and characterization of the resulting allyltrichlorostannane acs.orgacs.org. In the synthesis of silicon-carbon hybrid researchgate.net-ladderanes from allylchlorosilanes, ¹H, ¹³C, and ²⁹Si NMR spectroscopy were crucial for product characterization, revealing distinct signals for saturated silicon atoms and diastereotopic methyl groups in chiral products d-nb.info.

Table 1: Examples of NMR Nuclei and Their Applications in this compound Research

| Nucleus | Application in this compound Research | Relevant Data/Findings | Source |

| ¹H NMR | Structural characterization, identification of olefinic and aliphatic protons, determination of isomer ratios | Distinct signals for different proton environments, analysis of coupling patterns d-nb.infouta.edukyoto-u.ac.jp | d-nb.infouta.edukyoto-u.ac.jp |

| ¹³C NMR | Structural characterization, identification of different carbon environments | Chemical shifts indicative of bonding and functional groups d-nb.infoacs.orgresearchgate.net | d-nb.infoacs.orgresearchgate.net |

| ²⁹Si NMR | Characterization of silicon-containing products | Signals in the region of saturated silicon atoms, identification of different silane (B1218182) species d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |

| ¹¹⁹Sn NMR | Study of reactions involving tin compounds and allylsilanes | Identification of tin-containing products like allyltrichlorostannane acs.orgacs.org | acs.orgacs.org |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and determine the molecular structure of this compound compounds by analyzing their characteristic molecular vibrations libretexts.orgmeasurlabs.comvscht.czhoriba.comedinst.comwikipedia.org. IR spectroscopy measures the absorption of infrared light by molecules, causing bonds to vibrate at specific frequencies libretexts.orgvscht.cz. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing information about vibrational modes that cause a change in molecular polarizability horiba.comedinst.comwikipedia.org.

In the context of allylchlorosilanes, these techniques can confirm the presence of key functional groups such as the allyl group (C=C and C-H stretches) and Si-Cl bonds researchgate.netua.esresearchgate.netmdpi.comorgchemboulder.com. Characteristic C=C stretching vibrations typically appear in the 1640-1680 cm⁻¹ region in IR spectra, while C-H stretches in alkenes are observed slightly higher than 3000 cm⁻¹ vscht.cz. C-Cl stretches in alkyl halides, which are analogous to Si-Cl stretches in chlorosilanes in terms of being a bond to a halogen, typically appear in the region of 850-550 cm⁻¹ orgchemboulder.com. Vibrational spectroscopy, including IR and Raman, has been used to study the thermal decomposition of allyltrichlorosilane (B85684) researchgate.net. These techniques provide a structural fingerprint that aids in identifying molecules and studying chemical bonding horiba.comwikipedia.org.

Table 2: Characteristic Vibrational Frequencies (Approximate)

| Functional Group/Bond | Spectroscopic Technique | Approximate Wavenumber Range (cm⁻¹) | Application | Source |

| C=C stretch | IR, Raman | 1640-1680 | Identification of allyl group | vscht.cz |

| =C-H stretch | IR | > 3000 | Identification of allyl group | vscht.cz |

| C-Cl stretch | IR | 550-850 | Relevant for Si-Cl bond analysis by analogy | orgchemboulder.com |

Mass Spectrometry (MS) for Reaction Monitoring and Complex Product Characterization

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of compounds thermofisher.com. This is crucial for identifying reaction products, monitoring the progress of reactions, and characterizing complex mixtures that may arise in this compound chemistry researchgate.netua.esescholarship.org.

MS can be used to confirm the molecular weight of synthesized allylchlorosilanes and their reaction products researchgate.netua.es. Analysis of the fragmentation pattern provides structural information, as molecules break down into characteristic ions under electron ionization or other ionization methods ua.es. This fragmentation can help in the identification of unknown compounds formed during reactions. MS has been used in the analysis of reaction products from the Lewis Acid-catalyzed Friedel−Crafts alkylation of ferrocene (B1249389) with allylchlorosilanes researchgate.net. It has also been applied to study the thermal decomposition of allyltrichlorosilane escholarship.org.

For complex reaction mixtures or for quantifying specific components, targeted MS techniques such as Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), and Parallel Reaction Monitoring (PRM) are employed proteomics.com.authermofisher.comwikipedia.orgfrontiersin.org. These techniques offer high specificity and sensitivity by monitoring specific precursor ions and their characteristic fragmentation products proteomics.com.authermofisher.comwikipedia.org. This allows for the selective detection and quantification of target compounds within complex matrices, making them valuable for reaction monitoring and the analysis of complex product mixtures proteomics.com.authermofisher.comfrontiersin.org.

Chromatographic Methods for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for separating mixtures of compounds, isolating pure substances, and assessing the purity of this compound products neu.edu.tredqm.eulibretexts.org. When coupled with mass spectrometry, these methods provide powerful tools for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry filab.frmeasurlabs.cominnovatechlabs.comboku.ac.at. GC is suitable for separating volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase measurlabs.cominnovatechlabs.com. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected measurlabs.com.

GC-MS is a widely used technique in organosilane research, including the study of allylchlorosilanes and their reactions researchgate.netresearchgate.net. It is particularly useful for analyzing volatile reaction products and monitoring the progress of reactions where volatile species are involved filab.frmeasurlabs.com. The mass spectral data obtained for each separated component can be compared to spectral libraries for identification boku.ac.at. GC-MS/FID (Flame Ionization Detector) can be used for both qualitative analysis (by MS) and synchronized quantification (by FID) boku.ac.at. This technique has been applied in the analysis of crude reaction mixtures in studies involving allylsilanes researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hyphenated technique used for the separation and analysis of compounds, particularly those that are less volatile or thermally unstable, making them unsuitable for GC-MS thermofisher.comsigmaaldrich.com. LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase mdpi.com. The separated components are then introduced into a mass spectrometer for detection and identification thermofisher.com.

LC-MS, especially when coupled with tandem MS (LC-MS/MS), is a prominent technique for the analysis of non-volatile derivatives and reaction products of allylchlorosilanes that may not be amenable to GC-MS thermofisher.com. Derivatization can be employed to improve the ionization efficiency and detectability of compounds by LC-MS/MS nih.govsigmaaldrich.com. This involves chemically modifying the analyte to introduce a functional group that enhances ionization or provides a characteristic fragmentation pattern sigmaaldrich.com. LC-MS/MS is valuable for sensitive detection and quantification, particularly in complex matrices, due to its inherent selectivity and sensitivity thermofisher.com. It has been used in research for the chromatographic separation, detection, and quantification of various compounds and their derivatives thermofisher.com.

Table 3: Chromatographic Techniques and Their Applications

| Technique | Separation Principle | Suitable for | Application in this compound Research | Source |

| GC-MS | Volatility, interaction with stationary phase | Volatile/Semi-volatile compounds | Analysis of reaction products, monitoring volatile species, identification and quantification | filab.frmeasurlabs.cominnovatechlabs.comboku.ac.at |

| LC-MS | Interaction with stationary and mobile phases | Non-volatile compounds, thermally unstable compounds | Analysis of non-volatile derivatives, characterization of complex products, quantitative analysis | thermofisher.comsigmaaldrich.com |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography stands as a powerful and definitive technique for elucidating the precise three-dimensional atomic and molecular structure of crystalline materials wikipedia.orgscience-softcon.deresearchgate.net. In the field of organosilicon chemistry, including research involving this compound derivatives, obtaining high-quality single crystals allows for the application of X-ray diffraction to determine solid-state structures with atomic resolution. This method provides crucial information that complements data obtained from other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy.

The fundamental principle involves exposing a single crystal of the derivative to a beam of X-rays. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in specific directions, creating a unique diffraction pattern wikipedia.orgscience-softcon.deresearchgate.net. By accurately measuring the angles and intensities of these diffracted beams, crystallographers can computationally reconstruct the electron density distribution within the crystal wikipedia.org. From this electron density map, the positions of the atoms, the lengths and angles of chemical bonds, molecular conformation, and intermolecular interactions (such as crystal packing) can be determined with high precision wikipedia.orgresearchgate.net.

For derivatives of this compound, X-ray crystallography can provide unambiguous confirmation of the molecular structure obtained through synthesis. This is particularly valuable for complex or novel derivatives where spectroscopic data alone might not be sufficient for a complete structural assignment. The technique can reveal subtle structural details, such as the conformation of the allyl group relative to the silicon center and other substituents, the geometry around the silicon atom, and the presence of any intra- or intermolecular interactions within the crystal lattice. Studies on various organosilicon compounds and their derivatives have routinely employed X-ray diffraction to confirm structures and investigate bonding characteristics. While specific detailed X-ray crystallographic data for this compound derivatives were not found in the immediate search results, the method's applicability to organosilicon derivatives in general is well-established. For instance, the crystal structures of various organosilicon compounds, including silatranes and cyclodisilazanes, have been determined using this technique, providing insights into their molecular geometry and bonding. The characterization of 1-silacyclohex-2-ene derivatives, which can be synthesized from allylsilane precursors, has also involved X-ray diffraction.

The data obtained from an X-ray crystallographic study typically includes crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z). Additionally, precise coordinates for each atom in the asymmetric unit are determined, allowing for the calculation of bond lengths, bond angles, and torsion angles. These geometric parameters are essential for understanding the molecular structure and conformation in the solid state.

The following table provides an illustrative example of the type of crystallographic data that would be reported for a crystalline organosilicon derivative, based on common parameters presented in crystallographic studies (Note: This data is illustrative and not specific to an this compound derivative).

| Parameter | Value (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å |

| b = 15.2 Å | |

| c = 8.9 Å | |

| α = 90° | |

| β = 98.5° | |

| γ = 90° | |

| Volume | 1400 ų |

| Z | 4 |

| Wavelength | 1.54184 Å (Cu Kα) |

| Temperature | 100 K |

| R₁ (I > 2σ(I)) | 0.045 |

| wR₂ (all data) | 0.120 |

Detailed analysis of the refined structure allows for the investigation of specific features relevant to this compound chemistry, such as the Si-C bond lengths involving the allyl group, the Si-Cl bond lengths, and the influence of substituents on the silicon coordination environment. Furthermore, the packing of molecules in the crystal lattice can reveal information about intermolecular forces, which can influence the physical properties of the material.

Future Research Directions and Emerging Trends in Allylchlorosilane Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a significant area of focus for improving the efficiency and selectivity of reactions involving allylchlorosilane. Traditional methods may face limitations in terms of yield, reaction rate, or control over stereochemistry. Research is exploring the use of various catalysts to overcome these challenges.

One area of investigation involves Lewis base catalysis, which can promote nucleophilic substitutions and potentially enhance the reactivity and selectivity of this compound in various transformations. researchgate.net The design of chiral ligands in combination with metal complexes is also a prominent trend in asymmetric catalysis, aiming to achieve high enantioselectivity in reactions utilizing this compound, such as asymmetric allylation. chinesechemsoc.org For instance, studies have explored the use of catalytic systems involving metal salts and chiral ligands for enantioselective allylation reactions, which are crucial for synthesizing chiral homoallylic alcohols and amines, important building blocks in the synthesis of natural products and pharmaceuticals. rsc.org

Furthermore, the development of catalysts based on earth-abundant transition metals, such as iron, cobalt, nickel, and manganese, as alternatives to expensive noble metal catalysts, is an active research area in hydrosilylation reactions. nih.gov While the direct application to this compound's hydrosilylation is not explicitly detailed in the search results, advancements in this field could potentially be extended to silicon-containing compounds like this compound, leading to more sustainable and economic processes. nih.gov

Specific examples of catalytic systems being investigated in related allylation chemistry that could inform future work with this compound include the use of Zn(OH)2 and chiral bipyridine ligands for the allylation of aldehydes with allylboronic acid esters, yielding excellent results. rsc.org Another study highlighted the enantioselective addition of a trisubstituted allyltrichlorosilane (B85684) to benzaldehyde (B42025) catalyzed by a chiral phosphoramide, indicating the potential for developing highly selective catalytic systems for this compound derivatives. rsc.org

Integration with Sustainable and Green Chemistry Methodologies

Integrating this compound chemistry with sustainable and green chemistry methodologies is an increasingly important trend. This involves designing processes that minimize environmental impact, reduce waste generation, and utilize renewable resources.

Green chemistry principles, such as waste prevention, atom economy, energy efficiency, and the use of renewable feedstocks, are being applied across the chemical industry. noahchemicals.com For this compound chemistry, this could translate to developing catalytic reactions that proceed with higher atom efficiency, reducing the amount of byproducts. The use of milder reaction conditions, avoiding hazardous solvents and reagents, is also a key aspect of green chemistry that researchers are exploring in various organic transformations, which could be relevant to this compound chemistry. jetir.org

Emerging trends in sustainable chemistry include the shift towards renewable feedstocks, such as biomass and agricultural waste, for chemical production. noahchemicals.comelchemy.com While this compound is currently synthesized through processes like the Direct process from allyl chloride and copper-silicon alloy wikipedia.org, future research might explore bio-based sources for the allyl group or more sustainable methods for producing the silicon precursor.

Mechanochemistry is another promising green chemistry approach that is gaining traction for organic and inorganic synthesis, offering solvent-free or reduced-solvent reaction conditions. acs.org Exploring mechanochemical approaches for reactions involving this compound could lead to more environmentally friendly synthetic routes.

The concept of a circular economy, which emphasizes the reuse, recycling, and repurposing of materials, is also influencing sustainable chemistry. noahchemicals.comjetir.org Applying these principles to this compound chemistry could involve developing strategies for recycling silicon-containing byproducts or finding ways to utilize waste streams.

Exploration of New Application Domains in Advanced Materials Science and Organic Synthesis

The unique reactivity of this compound makes it a valuable compound for exploring new application domains in advanced materials science and organic synthesis.

In organic synthesis, this compound is known for its ability to allylates aldehydes, producing homoallylic alcohols. fishersci.se This type of reaction is fundamental in constructing carbon frameworks and synthesizing complex molecules. Future research is likely to explore new catalytic asymmetric allylation reactions using this compound or its derivatives to access a wider range of chiral molecules with high stereocontrol. rsc.org The development of novel transformations that utilize both the allyl and the trichlorosilyl (B107488) functionalities in a synergistic manner could open up new synthetic pathways.

In materials science, organosilicon compounds like this compound are used in the production of silicones and glass fiber finishes. fishersci.se The presence of the reactive allyl group allows for further functionalization and polymerization, making it a potential building block for new advanced materials. Research could focus on synthesizing novel silicon-containing polymers, hybrid materials, or surface modifiers with tailored properties using this compound. For example, the development of conjugated polymers for electronics and optoelectronics often involves alkyne chemistry numberanalytics.com, and similar approaches could potentially be explored using allyl-functionalized silanes.

The use of allyl-functionalized silanes in the creation of new materials with specific properties, such as improved mechanical strength, thermal stability, or unique optical/electronic characteristics, is an active area of research. The versatility of the allyl group for post-polymerization modification or for participating in polymerization reactions makes this compound a promising precursor for designing advanced materials.

Predictive Design and Discovery through Advanced Computational Methodologies

Advanced computational methodologies are playing an increasingly significant role in the predictive design and discovery of new reactions and materials involving this compound.

Computational chemistry techniques, such as molecular dynamics simulations, quantum chemistry calculations, and machine learning, are being used to understand reaction mechanisms, predict reaction outcomes, and design new catalysts. frontiersin.orgmdpi.com For this compound chemistry, computational methods can provide insights into the transition states and energy profiles of reactions, helping to rationalize observed selectivity and predict the behavior of new catalytic systems.

Machine learning, in particular, is emerging as a powerful tool for reaction performance prediction and the design of new synthetic routes. researchgate.net By analyzing large datasets of chemical reactions, machine learning models can identify relationships between molecular structure, reaction conditions, and product outcomes. This can accelerate the discovery of optimal conditions for reactions involving this compound and potentially predict the reactivity of new this compound derivatives.

Computational approaches are also being used in the design and discovery of new materials. frontiersin.orgnih.gov By simulating the properties of molecules and materials at the atomic and molecular level, researchers can predict their behavior and design new materials with desired characteristics. This could involve using computational methods to design new silicon-containing polymers or hybrid materials based on this compound precursors.

Predictive design through computational methodologies can significantly reduce the need for extensive experimental screening, making the research and development process more efficient and cost-effective.

Synergistic Approaches Combining Synthetic Innovation, Theoretical Understanding, and Advanced Analytics

Future research in this compound chemistry will increasingly rely on synergistic approaches that combine synthetic innovation, theoretical understanding, and advanced analytics.

Synthetic innovation focuses on developing new chemical reactions and strategies to synthesize molecules and materials involving this compound. This includes designing new catalysts, exploring novel reaction conditions, and developing efficient synthetic routes.

Theoretical understanding, gained through computational methodologies, provides insights into the fundamental principles governing the reactivity of this compound and the mechanisms of its reactions. researchgate.net This understanding can guide synthetic efforts and help predict the outcome of new transformations. For example, theoretical calculations can help elucidate the role of catalysts and transition states in achieving high selectivity. researchgate.net

Advanced analytics, such as sophisticated spectroscopic techniques and chromatographic methods, are essential for characterizing new compounds, monitoring reaction progress, and analyzing reaction mixtures. Techniques like mass spectrometry and NMR spectroscopy provide detailed structural information, while chromatographic methods like GC-MS and HPLC can be used to determine product yields and purity.

常见问题

Q. What are the standard synthetic routes for preparing allylchlorosilane, and how is its purity verified?